KRL74 vs. Parent CP11: Enhanced Biochemical Potency from Alanine Scanning Optimization
KRL74 is a direct, optimized derivative of the first-in-class cyclic peptide inhibitor CP11 [1]. Through alanine scanning and non-natural amino acid substitution of the parent CP11 sequence (cyclo-SGWIYWNV), KRL74 was developed and demonstrates improved biochemical potency against the p6/UEV interaction. This represents a clear, documented improvement over the parent compound within the same chemical series [1].
| Evidence Dimension | Inhibition of p6/UEV interaction (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.17 ± 0.24 μM [1] |
| Comparator Or Baseline | CP11 (parent cyclic peptide), IC50 = Not explicitly quantified in direct comparative assay, but KRL74 is reported as the most potent molecule from the optimization series |
| Quantified Difference | KRL74 represents the optimized lead with improved potency; specific fold-improvement over CP11 not reported |
| Conditions | Biochemical ELISA assay measuring disruption of p6-UEV interaction in vitro [1] |
Why This Matters
Researchers seeking the most potent, well-characterized tool compound from the CP11 optimization series should select KRL74 over the parent peptide.
- [1] Lennard KR, Gardner RM, Doigneaux C, Castillo F, Tavassoli A. Development of a Cyclic Peptide Inhibitor of the p6/UEV Protein-Protein Interaction. ACS Chem Biol. 2019;14(9):1874-1878. doi:10.1021/acschembio.9b00627 View Source
